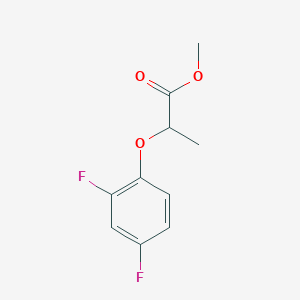
ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate, also known as CR845, is a kappa opioid receptor agonist that has been studied for its potential use in the treatment of various diseases and conditions.
作用机制
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate exerts its effects by binding to kappa opioid receptors, which are located throughout the body, including in the brain, spinal cord, and peripheral tissues. Activation of these receptors by ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate leads to the inhibition of pain signaling, as well as the modulation of other physiological processes, such as inflammation and mood.
Biochemical and Physiological Effects:
In addition to its analgesic effects, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have a number of other biochemical and physiological effects. For example, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to improve cognitive function, possibly by modulating the activity of neurotransmitters such as dopamine and acetylcholine.
实验室实验的优点和局限性
One advantage of using ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in lab experiments is its specificity for kappa opioid receptors, which allows for more targeted studies of the effects of kappa receptor activation. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have a favorable safety profile in preclinical studies, with minimal side effects. However, one limitation of using ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in lab experiments is its relatively short half-life, which may require frequent dosing in some experimental designs.
未来方向
There are a number of potential future directions for research on ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate. One area of interest is the use of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in the treatment of chronic pain, particularly in patients who have developed tolerance to traditional opioids. Additionally, there is interest in exploring the potential use of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in the treatment of pruritus, a common symptom in a variety of conditions. Finally, there is potential for the development of novel formulations of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate that could improve its efficacy and duration of action.
合成方法
The synthesis of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate involves several steps, including the reaction of 3-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-pyridinemethanol to form the desired product, which is then esterified with ethyl alcohol to yield ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate.
科学研究应用
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been studied for its potential use in the treatment of various diseases and conditions, including pain, pruritus, and depression. In preclinical studies, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have analgesic effects without the side effects commonly associated with traditional opioids, such as respiratory depression, constipation, and addiction. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have anti-inflammatory effects and to improve cognitive function.
属性
IUPAC Name |
ethyl 3-(2-phenoxyethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-2-32-26(31)27(14-19-33-25-9-4-3-5-10-25)13-7-16-30(22-27)24-11-17-29(18-12-24)21-23-8-6-15-28-20-23/h3-6,8-10,15,20,24H,2,7,11-14,16-19,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHWBEQCWOQDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)
![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125133.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6125146.png)
![4-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6125153.png)
![2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone](/img/structure/B6125154.png)
![N-(4-ethoxyphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6125159.png)

![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)
![N-[2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6125185.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6125189.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6125195.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6125215.png)
![7-(3,4-difluorobenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6125220.png)